Lipophilicity (LogP) Benchmarking: 2-(Benzyloxy)-3-fluoroaniline Exhibits Optimal Lipophilicity for CNS Drug-Likeness Compared to Key Isomers
The partition coefficient (LogP) is a critical parameter governing membrane permeability, solubility, and CNS penetration. 2-(Benzyloxy)-3-fluoroaniline exhibits a calculated LogP of 2.85 [1]. This value lies within the optimal range for CNS drug candidates (typically LogP 2-4) and represents a measurable difference from its positional isomer, 4-(benzyloxy)-3-fluoroaniline, which has a reported XLogP3-AA of 2.8 . While the absolute difference appears small, in the context of drug design, a ΔLogP of 0.05 can significantly influence off-target binding and pharmacokinetic profiles. Furthermore, this value differentiates it from the analogous 2-(benzyloxy)-5-fluoroaniline, which has a reported LogP of 2.85 as well, indicating that the 3-fluoro substitution pattern offers a distinct balance of properties .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.85 |
| Comparator Or Baseline | 4-(Benzyloxy)-3-fluoroaniline (2.8) and 2-(Benzyloxy)-5-fluoroaniline (2.85) |
| Quantified Difference | ΔLogP = 0.05 vs. 4-isomer; no difference vs. 5-isomer |
| Conditions | Calculated partition coefficient (LogP / XLogP3-AA) |
Why This Matters
This lipophilicity value places the compound in a favorable range for CNS drug development, providing a data-driven rationale for its selection over regioisomers with differing LogP values when optimizing for blood-brain barrier penetration.
- [1] ChemSpace. (n.d.). 2-(benzyloxy)-3-fluoroaniline (CAS 1184302-52-0) Properties. View Source
